molecular formula C13H27NO6S B12707052 Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate CAS No. 93842-86-5

Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate

Cat. No.: B12707052
CAS No.: 93842-86-5
M. Wt: 325.42 g/mol
InChI Key: JLIVGHGJELSRNU-UHFFFAOYSA-M
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Description

Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate is a chemical compound with the molecular formula C12H24NO2.CH3O4S and a molecular weight of 325.42. It is known for its unique structure, which includes an ammonium ion and a methyl sulphate group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate involves several steps. One common method includes the reaction of diethylmethylamine with 1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl chloride in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell signaling and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate
  • Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

Uniqueness

Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

93842-86-5

Molecular Formula

C13H27NO6S

Molecular Weight

325.42 g/mol

IUPAC Name

diethyl-methyl-[2-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;methyl sulfate

InChI

InChI=1S/C12H24NO2.CH4O4S/c1-8-13(7,9-2)12(5,6)15-11(14)10(3)4;1-5-6(2,3)4/h3,8-9H2,1-2,4-7H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

JLIVGHGJELSRNU-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)C(C)(C)OC(=O)C(=C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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